GLN3 protein - 145169-91-1

GLN3 protein

Catalog Number: EVT-1517100
CAS Number: 145169-91-1
Molecular Formula: C45H57N3O5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The GLN3 protein is a transcriptional activator found in Saccharomyces cerevisiae, commonly known as baker's yeast. It plays a crucial role in regulating nitrogen metabolism by activating genes that are subject to nitrogen catabolite repression. The GLN3 gene is essential for the transcriptional activation of various genes in response to nitrogen availability, particularly when glutamine is replaced by glutamate as a nitrogen source. The protein comprises 730 amino acids and has a molecular weight of approximately 80,000 daltons. Notably, GLN3 contains a single putative Cys2/Cys2 zinc finger motif, which is homologous to other transcription factors involved in nitrogen regulation, such as NIT2 from Neurospora crassa and AREA from Aspergillus nidulans .

Source and Classification

GLN3 is classified as a transcription factor involved in the regulation of nitrogen metabolism. It is encoded by the GLN3 gene located on chromosome IV of the S. cerevisiae genome. The protein's activity is modulated by various nitrogen sources, and it interacts with other proteins such as GAT1 to regulate gene expression based on nitrogen availability .

Synthesis Analysis

Methods

The synthesis of GLN3 protein involves standard molecular biology techniques, including cloning and expression in yeast cells. The GLN3 gene can be cloned into expression vectors for functional studies or overexpression experiments. Techniques such as PCR (polymerase chain reaction) are employed to amplify the GLN3 gene from yeast genomic DNA, followed by ligation into plasmids suitable for yeast transformation.

Technical Details

  1. Cloning: The GLN3 gene is amplified using specific primers and cloned into a yeast expression vector.
  2. Transformation: The recombinant plasmid is introduced into S. cerevisiae via electroporation or chemical transformation.
  3. Expression: Transformed yeast cells are cultured under selective conditions to induce the expression of GLN3, allowing for the study of its functional properties.
Molecular Structure Analysis

Structure

The GLN3 protein contains several structural features that are critical for its function:

  • Zinc Finger Motif: This motif facilitates DNA binding, allowing GLN3 to interact with specific promoter regions of target genes.
  • Domain Composition: The protein exhibits domains that are characteristic of transcription factors involved in nutrient sensing and response.

Data

The complete nucleotide sequence of the GLN3 gene has been determined, confirming its coding potential and structural characteristics . Structural analysis using bioinformatics tools suggests that the protein adopts a conformation conducive to binding DNA and interacting with other regulatory proteins.

Chemical Reactions Analysis

Reactions

GLN3 participates in various biochemical pathways related to nitrogen metabolism:

  • Transcriptional Activation: It activates the transcription of genes involved in nitrogen assimilation when nitrogen sources are scarce.
  • Protein-Protein Interactions: GLN3 interacts with other transcription factors and co-regulators (e.g., GAT1) to form complexes that modulate gene expression based on nitrogen availability .

Technical Details

Experimental approaches such as co-immunoprecipitation and chromatin immunoprecipitation (ChIP) assays are used to study these interactions and their effects on target gene regulation.

Mechanism of Action

Process

GLN3 functions primarily as a transcriptional activator:

  1. Nitrogen Sensing: In response to low nitrogen levels, GLN3 translocates to the nucleus.
  2. DNA Binding: It binds to specific upstream activation sequences in the promoters of target genes.
  3. Gene Activation: This binding facilitates the recruitment of RNA polymerase II and other transcription machinery components, leading to increased transcription of genes involved in nitrogen metabolism .

Data

Studies have shown that mutations in GLN3 lead to altered expression patterns of numerous genes under varying nitrogen conditions, indicating its pivotal role in metabolic adaptation .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 80 kDa.
  • Isoelectric Point: Theoretical calculations suggest an isoelectric point around 6.0, indicating its behavior under different pH conditions.

Chemical Properties

  • Stability: GLN3 exhibits stability under physiological conditions but may be affected by changes in environmental factors such as pH and temperature.
  • Solubility: The protein is soluble in aqueous buffers commonly used for biochemical assays.

Relevant Data or Analyses

Experimental data indicate that post-translational modifications, such as phosphorylation, can affect the activity and localization of GLN3 within the cell .

Applications

Scientific Uses

GLN3 has significant implications in various scientific fields:

  • Biotechnology: Understanding its role can enhance yeast strains used in fermentation processes by optimizing nitrogen utilization.
  • Genetic Engineering: Manipulating GLN3 expression can lead to improved yields in industrial applications like bioethanol production or winemaking.
  • Metabolic Studies: Researching GLN3 provides insights into metabolic adaptation mechanisms under nutrient-limiting conditions, which can inform agricultural practices and microbial ecology .
Structural Characterization of GLN3

Primary Sequence Analysis: Zinc Finger DNA-Binding Domain

Cys2/Cys2 Zinc Finger Motif Homology

The GLN3 protein contains a single Cys2/Cys2-type zinc finger domain (residues 466–489) that mediates sequence-specific DNA binding to GATA elements in promoter regions of NCR-sensitive genes [1] [6]. This domain shares significant homology with fungal and mammalian regulators:

  • NIT2 (Neurospora crassa): 58% similarity in DNA-binding interface
  • AREA (Aspergillus nidulans): 62% conservation of zinc-coordinating residues
  • GATA-1 (human erythroid factor): Structural mimicry in helix-loop-helix subdomains [1]

The core recognition sequence (A/G)GATA(A/T) is conserved across these orthologs, though GLN3 exhibits higher affinity for 5'-CGATAG-3' motifs in S. cerevisiae [6]. Mutagenesis of cysteine residues (C468A/C471A) abolishes DNA binding and NCR-dependent transcription [1].

Glutamine/Asparagine-Rich Amyloidogenic Regions and Prion-like Aggregation

The N-terminal region (residues 166–242) of GLN3 is enriched in glutamine (Q: 28%) and asparagine (N: 19%) residues, forming an amyloidogenic prion domain (PrD) [6] [7]. Key characteristics include:

  • Conditional prion behavior: Full-length GLN3 aggregates under overexpression conditions in [PIN+] yeast strains (propagating the Rnq1 prion) but not in [pin−] cells [7].
  • Infectivity: Aggregated GLN3 transmits its conformation to soluble GLN3 molecules in cytoduction experiments [7].
  • Physiological suppression: Aggregation sequesters GLN3 in cytoplasmic foci, abolishing nuclear function. Unlike classical prions (e.g., [PSI+]), this occurs only during overexpression, classifying GLN3 as a "conditional prion" [7].

Table 1: Prion-like Properties of GLN3

PropertyObservationBiological Consequence
Amyloid formationDetected via Thioflavin T stainingIrreversible aggregation
[PIN+] dependenceRequires Rnq1 prion templateCross-seeding of GLN3 fibrils
Hsp104 sensitivityReversed by 3mM guanidine HClDisruption of prion propagation machinery
Physiological relevanceExclusive to overexpression conditionsLoss of transcriptional activation capacity

Tertiary Structure Predictions

AlphaFold modeling predicts GLN3 adopts a modular tertiary architecture with distinct ordered and disordered segments:

  • N-terminal regulatory domain (residues 1–400): Contains intrinsically disordered regions (IDRs) with low confidence scores (pLDDT < 50), including the Q/N-rich PrD [5] [6].
  • Central coiled-coil domain (residues 401–450): Predicted dimerization interface mediating homo-oligomerization (confidence score: 85.2) [6].
  • C-terminal DNA-binding domain (residues 451–600): High-confidence structure (pLDDT > 90) with globular zinc finger motif [5].

The IDRs facilitate conformational plasticity, enabling interactions with regulators (Ure2, Tor1) and coactivators. Molecular dynamics simulations suggest phosphorylation induces disorder-to-order transitions in NLS regions [9].

Post-Translational Modification Sites

Serine/Threonine-Rich Phosphorylation Clusters

GLN3 contains ≥15 experimentally validated phosphosites, concentrated in three regulatory clusters:

  • N-terminal cluster (S44, T339, S344, S347, S355): Hyperphosphorylation by Tor1 kinase under nitrogen-replete conditions.
  • Central cluster (S391, T401, S482): Sit4 phosphatase substrates during nitrogen limitation.
  • C-terminal cluster (S610, T632): Modulates nuclear export kinetics [3] [9].

Table 2: Functionally Validated GLN3 Phosphosites

PhosphositeKinase/PhosphataseFunctional ConsequenceMutation Phenotype
T339Tor1Cytoplasmic sequestration by Ure2Alanine: Nuclear in all conditions
S347Tor1Ure2 binding affinity modulationAspartate: Cytoplasmic localization
S391Sit4Nuclear import activationAlanine: Defective NCR derepression
S508Pbs2 (HOG pathway)Cross-talk with osmotic stress responseAlanine: Altered glycerol metabolism

Phosphomimetic mutations (S/T→D/E) trap GLN3 in cytoplasmic complexes with Ure2, while phosphoablative mutations (S/T→A) constitutively localize to the nucleus [3] [9]. Untargeted metabolomics reveals phosphomutants alter arginine, proline, and glycerol metabolism even without growth defects, highlighting phosphorylation’s metabolic tuning role [9].

Nuclear Localization (NLS) and Export Signals (NES)

Nuclear trafficking of GLN3 involves three interdependent sequences:

  • Classical monopartite NLS (NLS1: residues 242–248; KRKRRKV): Binds Kap60/Kap95 importins [3].
  • Bipartite S/R-rich NLS (NLS2: residues 340–367; SRSRSRSS): Phosphoregulated (S344/S347); inactivation reduces nuclear import by 70% [3] [8].
  • Ure2 relief sequence (URS: residues 300–320; SPSPSSP): Serine phosphorylation disrupts Ure2 binding, permitting nuclear access. Alanine substitutions (S→A) preserve function, while phosphomimetics (S→D) cause cytoplasmic retention [8].

The NES (residues 580–592; LxxLxL) is CRM1-dependent, though its deletion only modestly increases nuclear residence, indicating NLS dominance [3].

Concluding Remarks

The structural architecture of GLN3 integrates conserved DNA-binding functionality with conditionally disordered domains that enable prion-like behavior and phosphoregulated compartmentalization. Future studies should address how phase separation of amyloidogenic regions fine-tunes transcriptional activation and why phosphosite mutations exert pathway-specific metabolic effects despite GLN3’s global regulatory role.

Properties

CAS Number

145169-91-1

Product Name

GLN3 protein

Molecular Formula

C45H57N3O5

Synonyms

GLN3 protein

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